molecular formula C5H5N3O4 B1297075 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 92534-69-5

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B1297075
CAS RN: 92534-69-5
M. Wt: 171.11 g/mol
InChI Key: ANGMMUPJSXUXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5N3O4 . It has a molecular weight of 171.11 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is 1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

“1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a solid compound . It has a molecular weight of 171.11 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Chemical Structure and Hydrogen Bonding

  • Hydrogen-Bonded Molecular Structures : Research on molecules like 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals complex hydrogen-bonded structures. For instance, a study details hydrogen-bonded chains and sheets formed by similar molecules, indicating potential for diverse molecular arrangements and interactions (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthesis and Reactivity

  • Synthesis and Structural Analysis : Another aspect of research is focused on synthesizing and analyzing the structure of similar pyrazole derivatives. This includes experimental and theoretical studies to understand the molecular structure and behavior (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).
  • Synthetic Methodologies : Novel methods for preparing derivatives of 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid are explored in research, including Fe(II)-catalyzed rearrangements. These methods demonstrate the versatility and potential for creating various related compounds (Galenko, Ivanov, Novikov, Zolotarev, & Khlebnikov, 2018).

Coordination Chemistry and Applications

  • Coordination Complexes : The compound's derivatives are utilized in forming coordination complexes with metals, which are important in fields like catalysis and materials science. Studies show the synthesis and characterization of such complexes, indicating a broad area of application (Radi et al., 2015).

Material Science and Luminescence

  • Luminescence Properties : Some research focuses on the luminescence properties of metal complexes involving pyrazole carboxylic acids. This research is crucial for applications in materials science, particularly in developing new luminescent materials (Su, Cheng, Ren, Zhai, Tao, & Liu, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H320, indicating that the compound is harmful if swallowed and causes eye irritation . Precautionary statements include P202, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGMMUPJSXUXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343838
Record name 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

CAS RN

92534-69-5
Record name 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92534-69-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A quantity comprising 69.0 gm (0.547 mol) of 1-methyl-1H-pyrazole-5-carboxylic acid of m.p.: 227°-228° C. (R. Huttel and M. E. Schon, Liebigs Ann. Chem 625, 55 [1959]) was added in small portions to a mixture of 200 ml of concentrated sulfuric acid and 60 ml of 90% fuming nitric acid under stirring. The temperature of the mixture rose from 75° C. at the beginning to a maximum temperature of 95° C. After the exothermal reaction was finished, heating was continued for 30 minutes up to 95° C. The cold mixture was stirred into 300 gm of cracked ice, and the resulting ice-cold suspension was filtered off by suction filtration. The filtration residue was washed with water, and after recrystallization from ethyl acetate, 44.0 gm (47% of theory) of pale yellow crystals were obtained.
Quantity
69 g
Type
reactant
Reaction Step One
[Compound]
Name
[ 1959 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

18.8 g of 1-methylpyrazole-5-carboxylic acid (mp 227° to 228° C.) are stirred in a mixture consisting of 23.5 of 100% strength nitric acid and 17 ml of 25% strength oleum for 8 hours at from 55° to 60° C. and for 4.5 hours at from 70° to 75° C. The mixture is poured onto ice and extracted with 9:1 methylene chloride/ethanol. The extract is concentrated. This yields 27 g of 1-methyl-4-nitropyrazole-5-carboxylic acid, mp 162° to 164° C., with decomposition (from ethyl acetate).
Quantity
18.8 g
Type
reactant
Reaction Step One
[Compound]
Name
23.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Citations

For This Compound
2
Citations
JP Liles, C Rouget-Virbel, JLH Wahlman, R Rahimoff… - Chem, 2023 - cell.com
The widespread success of BINOL-chiral phosphoric acids (CPAs) has led to the development of several high molecular weight, sterically encumbered variants. Herein, we disclose an …
Number of citations: 7 www.cell.com
AV Raghava Reddy, G Srinivas… - Scientia …, 2016 - mdpi.com
This paper describes the facile synthesis of sildenafil citrate (1) and its related compounds through an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride. …
Number of citations: 12 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.